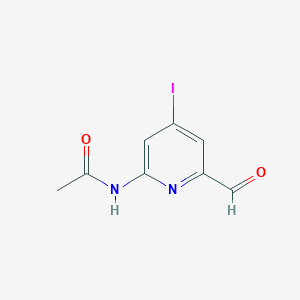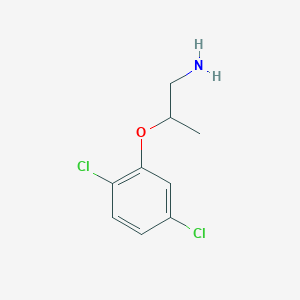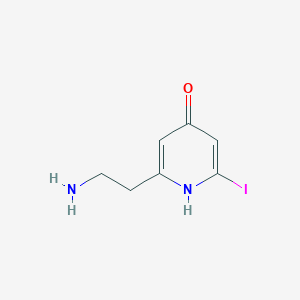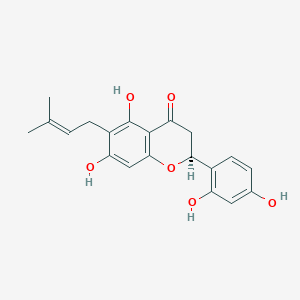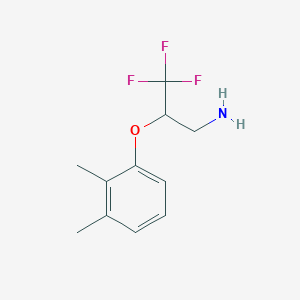![molecular formula C25H29Br2ClN6O3 B14860284 N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves multiple steps. The synthetic route typically includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is then followed by a Clemmensen reduction to introduce the propyl group.
Nitration and Reduction: The benzene ring undergoes nitration, followed by reduction to convert the nitro group to an amine.
Bromination: The final step involves bromination to introduce the bromine atom into the compound.
Chemical Reactions Analysis
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves the inhibition of Janus Kinase 3 (JAK3). This inhibition occurs through the covalent binding of the compound to a unique cysteine residue (Cys909) in JAK3, thereby blocking its activity . This action disrupts the JAK-STAT signaling pathway, which is essential for immune cell function and proliferation .
Comparison with Similar Compounds
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide is similar to other JAK3 inhibitors, such as:
WZ4002: A selective inhibitor of EGFR (L858R)/(T790M) with similar structural features.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An organic building block used in the synthesis of glyburide.
The uniqueness of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide lies in its specific inhibition of JAK3 through covalent binding, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C25H29Br2ClN6O3 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide |
InChI |
InChI=1S/C25H27ClN6O3.2BrH/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32;;/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30);2*1H |
InChI Key |
FEDZPJDBKLTARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


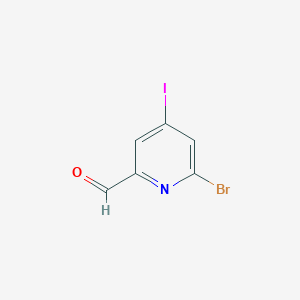
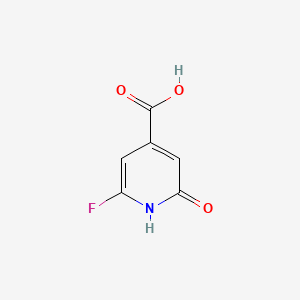
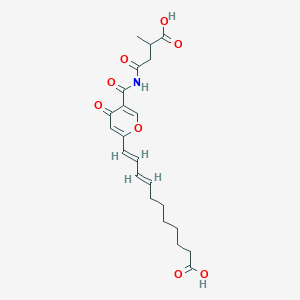
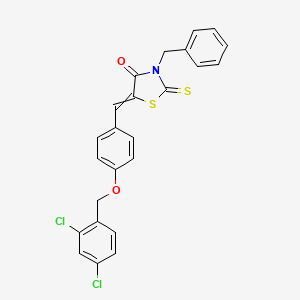
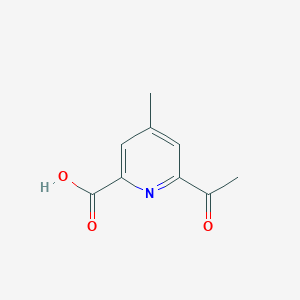
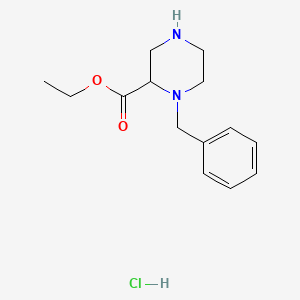

![2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14860261.png)
![6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid](/img/structure/B14860273.png)
